![molecular formula C8H8ClFO2S B7725110 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene](/img/structure/B7725110.png)
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene
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Overview
Description
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of benzene, characterized by the presence of chloro, fluoro, and methylsulfonyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene typically involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound serves as a key intermediate in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical reactions, including substitution, oxidation, and reduction processes. For instance:
- Substitution Reactions : The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives.
- Reduction Reactions : If a nitro group is present (in related compounds), it can be reduced to an amine.
Biological Research
Enzyme Inhibition Studies
- In biological research, 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is used to study enzyme inhibition and protein-ligand interactions. The presence of the methylsulfonyl group can enhance binding affinity to various molecular targets, making it useful in drug discovery and development.
Pharmaceutical Applications
Precursor in Drug Development
- This compound is recognized for its role as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations allows researchers to create new drugs with improved efficacy and safety profiles. The unique chemical properties imparted by the methylsulfonyl group contribute to the development of novel therapeutic agents .
Industrial Applications
Agrochemicals and Specialty Chemicals
- In industry, this compound is involved in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for creating pesticides and herbicides that require specific chemical functionalities for enhanced performance.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups enhance its binding affinity to these targets, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-fluoro-4-nitrobenzene
- 2-Chloro-1-fluoro-4-aminobenzene
Uniqueness
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and binding affinity to molecular targets, making it valuable in various applications .
Biological Activity
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene, with the molecular formula C8H8ClFO2S, is an organic compound that features a benzene ring substituted with chloro, fluoro, and methylsulfonyl groups. This compound has garnered attention due to its diverse applications in chemical synthesis and its notable biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chloro and fluoro groups enhances its binding affinity to these targets, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These characteristics contribute to the modulation of enzyme and receptor activities, leading to various biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity against various strains, suggesting its potential as an antimicrobial agent .
- Biofilm Disruption : It has also demonstrated efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections. The compound's ability to inhibit biofilm formation suggests it could be a valuable tool in combating persistent bacterial infections .
Case Studies
- Study on Antibacterial Activity : A recent investigation into the antibacterial properties of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 15.625 to 125 μM, indicating its potential utility in clinical settings .
- Biofilm Inhibition Analysis : Another study focused on the compound's ability to inhibit biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could significantly reduce biofilm biomass at concentrations as low as 62.216 μg/mL, showcasing its potential application in treating MRSA-related infections .
Chemical Reactions
The compound undergoes several types of chemical reactions:
- Substitution Reactions : The chloro and fluoro groups are susceptible to nucleophilic substitution, allowing for the synthesis of various derivatives.
- Oxidation and Reduction : The methylsulfonyl group can be oxidized or reduced under specific conditions, facilitating further chemical transformations.
Research Applications
This compound is utilized in various fields:
- Synthetic Chemistry : As an intermediate in the synthesis of more complex organic molecules.
- Biological Research : In studies focusing on enzyme inhibition and protein-ligand interactions, contributing to drug discovery efforts.
- Pharmaceutical Development : It serves as a precursor for developing new pharmaceutical compounds aimed at treating bacterial infections.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTSOPUGBOARBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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